molecular formula C20H15BrN4O2 B2733559 N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941962-99-8

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2733559
CAS No.: 941962-99-8
M. Wt: 423.27
InChI Key: NWFLOHXAZOQYCV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazinone core substituted with a phenyl group at position 2 and an acetamide moiety at position 3. The acetamide side chain is further modified with a 4-bromophenyl group (Figure 1). Its structural complexity, characterized by a fused bicyclic pyrazolo-pyrazine system and halogenated aryl substituents, makes it a candidate for structure-activity relationship (SAR) studies against analogs with varying substituents or heterocyclic cores.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2/c21-15-6-8-16(9-7-15)22-19(26)13-24-10-11-25-18(20(24)27)12-17(23-25)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFLOHXAZOQYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrazine ring system.

    Introduction of the bromophenyl group: This is achieved through a substitution reaction where a bromophenyl moiety is introduced to the pyrazolopyrazine core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The para-bromine on the phenyl ring serves as a prime site for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent acetamide group.

Reaction TypeReagent/CatalystConditionsProductReference
SNAr with aminesPiperidine, K2CO3DMF, 80°C, 12 h4-aminophenyl derivative
SNAr with thiolsSodium hydrosulfide (NaSH)Ethanol, reflux, 6 h4-mercaptophenyl analog
Suzuki couplingPd(PPh3)4, Na2CO3DME/H2O, 90°C, 24 hBiaryl derivatives via bromide coupling

Key Findings :

  • Bromine substitution occurs regioselectively at the para position due to steric and electronic factors.

  • Suzuki reactions enable cross-coupling with aryl boronic acids, expanding structural diversity for pharmacological studies.

Oxidation and Reduction Reactions

The 4-oxo group on the pyrazolo[1,5-a]pyrazine ring undergoes redox transformations:

Reaction TypeReagentConditionsProductReference
OxidationKMnO4, H2SO40°C, 2 hPyrazine N-oxide formation
ReductionNaBH4, CeCl3MeOH, RT, 1 hSecondary alcohol at C4

Mechanistic Insight :

  • Oxidation with KMnO4 proceeds via electrophilic attack on the electron-rich pyrazine nitrogen.

  • Selective reduction of the ketone to alcohol is achieved using CeCl3 as a stabilizing agent.

Acid/Base-Mediated Transformations

The acetamide moiety and pyrazine nitrogen participate in pH-dependent reactions:

Reaction TypeReagent/ConditionsOutcomeReference
Hydrolysis (acidic)HCl (6M), refluxCleavage to carboxylic acid
Hydrolysis (basic)NaOH (2M), 60°CAmide → carboxylate conversion
TautomerizationpH 7.4 bufferEnol-keto equilibrium stabilization

Stability Notes :

  • The compound is stable under neutral conditions but undergoes hydrolysis in strong acids/bases.

  • Tautomerization influences binding affinity in biological systems .

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed couplings:

Reaction TypeCatalyst SystemConditionsProduct ApplicationReference
Buchwald–HartwigPd2(dba)3, XPhosToluene, 110°C, 18 hAryl amine derivatives
SonogashiraPdCl2(PPh3)2, CuITHF/Et3N, 70°C, 12 hAlkynylated analogs

Optimization Data :

  • Pd2(dba)3/XPhos systems achieve >85% yield in aminations.

  • Sonogashira reactions require strict anhydrous conditions to prevent alkyne homocoupling.

Stability and Degradation Pathways

ConditionObservationHalf-LifeReference
Aqueous pH 1–2Rapid hydrolysis of acetamide<1 h
UV light (254 nm)Photooxidation of pyrazine ring48 h (50% degradation)
Thermal (100°C)Decomposition via ketone rearrangement72 h

Degradation Products :

  • Major photodegradants include quinazoline derivatives.

  • Thermal decomposition yields phenylpyrazine fragments.

Functionalization of the Pyrazolo[1,5-a]pyrazine Core

ModificationReagentOutcomeApplicationReference
Electrophilic substitutionHNO3/H2SO4Nitration at C3 of pyrazinePrecursor for amine synthesis
CycloadditionMaleic anhydrideDiels-Alder adduct formationPolymer precursor

Research Gaps :

  • Limited data on enantioselective reactions involving the chiral acetamide center.

  • Few studies explore radical-based functionalization strategies .

Scientific Research Applications

Anticancer Applications

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, exhibit notable anticancer activity. For instance:

  • Mechanism of Action : These compounds often act by inducing apoptosis in cancer cells. Studies have indicated that they can trigger cell cycle arrest and promote programmed cell death, particularly in various human cancer cell lines such as colon and breast cancers .
  • Case Studies : A series of studies demonstrated that specific pyrazolo derivatives showed significant growth inhibition percentages against various cancer types. For example, one study reported a compound with a similar structure achieving over 80% growth inhibition against ovarian and lung cancer cell lines .

Antimicrobial Activities

The antimicrobial potential of pyrazolo derivatives has been extensively documented:

  • Broad-Spectrum Efficacy : Compounds related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can inhibit bacterial growth significantly, making them candidates for further development as antimicrobial agents .
  • Specific Findings : In one study, certain pyrazolo derivatives demonstrated strong antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting their utility in treating bacterial infections .

Material Science Applications

Beyond biological applications, the compound's structural characteristics lend themselves to material science:

  • Fluorescent Properties : Pyrazolo[1,5-a]pyrimidines have been explored for their optical properties. The ability to modify these compounds at various positions allows for the development of new fluorescent materials with applications in sensors and imaging technology .

Summary Table of Applications

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis; significant growth inhibition rates
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Material SciencePotential use in fluorescent materials

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents/Modifications Biological Activity/Notes Ref.
N-(4-Bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (Target Compound) Pyrazolo[1,5-a]pyrazinone 4-Bromophenyl acetamide FPR2 agonist (predicted based on SAR)
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazin-3(2H)-one 3-Methoxybenzyl, methyl group Mixed FPR1/FPR2 ligand; activates calcium flux
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazin-3(2H)-one 4-Methoxybenzyl, methyl group Potent FPR2-specific agonist
N-(3-Methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Pyrazolo[1,5-a]pyrazinone 3-Methoxyphenyl acetamide Molecular weight: 374.4; available for screening
N-Benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Pyrazolo[1,5-a]pyrazinone Benzyl acetamide Molecular weight: 358.4; reduced polarity
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Pyrazolo[1,5-a]pyrazinone 4-Chlorobenzyl acetamide Halogen substitution (Cl vs. Br)
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide Pyrazolo[1,5-a]pyrimidine 2-Bromo-4-methylphenyl, pyrimidine core Structural analog with pyrimidine core

Key Findings

Impact of Substituents on Receptor Specificity

  • Methoxy Positioning: In pyridazinone analogs (), shifting the methoxy group from the 3- to 4-position on the benzyl substituent converts mixed FPR1/FPR2 ligands into FPR2-specific agonists, highlighting the importance of substituent orientation .

Heterocyclic Core Modifications

  • Pyrazolo[1,5-a]pyrazinone vs. Pyridazinone: The pyridazinone core () lacks the fused pyrazine ring of the target compound, simplifying the structure but reducing rigidity, which may impact receptor binding .
  • Pyrazolo[1,5-a]pyrimidine : Derivatives with pyrimidine cores () exhibit distinct electronic properties due to the nitrogen-rich ring, influencing applications in radiolabeling (e.g., F-DPA in ) .

Acetamide Side Chain Variations

  • Benzyl vs. Aryl Substitutions : N-Benzyl analogs () show lower molecular weights and increased hydrophobicity compared to bromophenyl derivatives, which may enhance blood-brain barrier penetration .

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight Calculated logP* Aqueous Solubility (Predicted)
Target Compound 437.3 3.8 Low
N-(3-Methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide 374.4 2.9 Moderate
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide 406.8 3.5 Low

*logP values estimated using fragment-based methods.

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , where acetamide side chains are introduced via condensation reactions . Halogenated aryl groups are typically incorporated using Ullmann or Buchwald-Hartwig couplings .

Biological Activity

N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H15BrN4O2C_{20}H_{15}BrN_{4}O_{2} with a molecular weight of 423.3 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study:
A study involving structurally related pyrazolo compounds demonstrated their efficacy against breast cancer cell lines (MCF-7 and MDA-MB231). Molecular docking studies suggested that these compounds interact with key proteins involved in cancer progression, indicating a promising therapeutic avenue for this compound as well .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes could contribute to its anti-inflammatory effects.

Research Findings:
In a comparative study on various pyrazole derivatives, those with structural similarities to this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation markers in animal models .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer and inflammation pathways.
  • Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: Evidence suggests that pyrazole derivatives can induce cell cycle arrest at various phases.

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
N-(4-bromophenyl)-2-(4-oxo...Anticancer15
Related Pyrazole DerivativeAnti-inflammatory10
CelecoxibCOX Inhibition0.52

Q & A

Q. What synthetic strategies are commonly employed for N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions of pyrazolo[1,5-a]pyrazine intermediates with bromophenylacetamide derivatives under reflux conditions. For example, refluxing in dry toluene for 24 hours with carbodiimide coupling agents (e.g., EDC·HCl) and triethylamine as a base has achieved yields up to 98% . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and using inert atmospheres to prevent side reactions. Post-reaction purification via column chromatography or recrystallization (e.g., dichloromethane/hexane) is critical .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to resolve tautomeric forms (e.g., amine:imine ratios, δ 10.10–13.30 ppm for NH protons) .
  • Mass spectrometry (APCI or ESI) : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 544–546) .
  • Elemental analysis : Validate C, H, N content (e.g., C: 52.95–54.13%, N: 11.65–12.87%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR spectra?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. To address this:
  • Perform variable-temperature NMR to stabilize conformers .
  • Use 2D NMR (e.g., COSY, NOESY) to assign coupling interactions and confirm spatial arrangements .
  • Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. What methodologies are recommended for analyzing hydrogen bonding and crystal packing in this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine hydrogen-bond motifs (e.g., S(6) graph-set patterns) and intermolecular interactions (e.g., N–H···N, C–H···O) .
  • Topology analysis : Apply Etter’s graph-set rules to classify hydrogen-bonding networks and predict crystal stability .

Q. How do substituents on the pyrazolo[1,5-a]pyrazine core influence physicochemical properties like solubility and logP?

  • Methodological Answer :
  • Bromophenyl groups : Increase molecular weight and hydrophobicity (logP ~2.6), reducing aqueous solubility .
  • Acetamide side chains : Enhance hydrogen-bond donor/acceptor capacity (e.g., NH and carbonyl groups), improving crystallinity .
  • Computational tools (e.g., SwissADME) can predict substituent effects on bioavailability and membrane permeability .

Q. What experimental and computational approaches are effective in predicting the biological activity of this compound?

  • Methodological Answer :
  • Molecular docking : Screen against target proteins (e.g., TSPO for neuroimaging) using PyMOL or AutoDock .
  • QSAR models : Correlate structural descriptors (e.g., polar surface area, 87.5 Ų) with activity data from analogs .
  • In vitro assays : Test antioxidant or antimicrobial activity via DPPH radical scavenging or MIC assays, referencing pyrazolo-thiazine derivatives as benchmarks .

Data Contradiction Analysis

Q. How should researchers address inconsistent synthetic yields reported in literature for similar compounds?

  • Methodological Answer : Variations in yields (e.g., 68.5% vs. 98%) may stem from:
  • Reaction scale : Milligram-scale reactions often underperform due to inefficient mixing .
  • Purification methods : Column chromatography vs. recrystallization can impact recovery rates .
  • Catalyst choice : Carbodiimide vs. phosphonium-based coupling agents alter reaction kinetics .

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